molecular formula C12H16N2O3 B13520253 3-(2-Methyl-5-nitrophenoxy)piperidine

3-(2-Methyl-5-nitrophenoxy)piperidine

Cat. No.: B13520253
M. Wt: 236.27 g/mol
InChI Key: ZIVJMEVTMFDGOK-UHFFFAOYSA-N
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Description

3-(2-Methyl-5-nitrophenoxy)piperidine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structure incorporates a piperidine ring, a privileged scaffold in drug discovery known to contribute to a wide spectrum of biological activities . The piperidine moiety is frequently explored for its potential in modulating biological targets, and its derivatives have been extensively studied for applications in central nervous system (CNS) disorders, anti-ulcer therapies, and anti-inflammatory treatments . Researchers value this compound as a key synthetic intermediate or building block for constructing more complex molecules. The presence of the nitro group and the ether linkage on the aromatic ring offers versatile sites for further chemical modification, such as reduction to an aniline or participation in nucleophilic substitution reactions, enabling the exploration of diverse structure-activity relationships (SAR) . This makes this compound a valuable tool for medicinal chemists working in hit-to-lead and lead optimization campaigns. Its primary research applications include use as a standard in analytical method development, a reactant in the synthesis of compound libraries for high-throughput screening, and a precursor for molecules with potential pharmacological activity. Please note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

3-(2-methyl-5-nitrophenoxy)piperidine

InChI

InChI=1S/C12H16N2O3/c1-9-4-5-10(14(15)16)7-12(9)17-11-3-2-6-13-8-11/h4-5,7,11,13H,2-3,6,8H2,1H3

InChI Key

ZIVJMEVTMFDGOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCCNC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 2 Methyl 5 Nitrophenoxy Piperidine and Analogues

Retrosynthetic Analysis of the 3-(2-Methyl-5-nitrophenoxy)piperidine Core

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis reveals two primary disconnection points that suggest logical synthetic pathways.

The most evident disconnection is at the ether linkage (C-O bond), which is a common strategy for molecules containing two parts joined by a heteroatom. amazonaws.com This leads to two key synthons: a 3-hydroxypiperidine (B146073) synthon and a 2-methyl-5-nitrophenyl synthon. The corresponding real-world reagents for these synthons would be 3-hydroxypiperidine (or a suitable N-protected derivative) and an activated aromatic compound such as 1-fluoro-2-methyl-5-nitrobenzene. This approach simplifies the synthesis into two main challenges: the formation of the piperidine (B6355638) ring and the subsequent etherification.

A second approach involves disconnecting the C-N bonds within the piperidine ring itself. This strategy breaks the heterocyclic ring down into an acyclic precursor. For instance, a 1,5-dicarbonyl compound could serve as a precursor, which can be cyclized with an amine source via reductive amination to form the piperidine ring. nih.gov This method would require the aryloxy moiety to be introduced either before or after the ring formation.

These two primary retrosynthetic pathways form the strategic foundation for the synthetic methodologies discussed in the subsequent sections.

Strategies for the Construction of the Piperidine Ring System

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products. nih.govnih.gov Consequently, numerous methods have been developed for its construction.

Intra- and Intermolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming the piperidine ring from a linear precursor. One such method is the reductive hydroamination/cyclization of alkynes, where an acid-mediated reaction generates an iminium ion that subsequently undergoes reduction to form the piperidine. nih.gov Another approach involves a one-pot cyclization/reduction cascade of halogenated amides. In this process, an amide substrate is activated, followed by an intramolecular nucleophilic substitution and reduction to yield the piperidine ring. nih.gov

Intermolecular cyclization, or annulation, involves the formation of the ring from two or more separate components. nih.gov These methods often involve the condensation of amines with aldehydes or ketones, followed by further transformations to complete the ring system. nih.govbeilstein-journals.org For example, electroreductive cyclization using imines and terminal dihaloalkanes has been demonstrated as a viable method for synthesizing piperidine derivatives. beilstein-journals.org

Cyclization StrategyPrecursor TypeKey TransformationReference
Intramolecular Reductive HydroaminationAlkyne-containing amineAcid-mediated cyclization, iminium ion reduction nih.gov
Intramolecular CascadeHalogenated amideAmide activation, nucleophilic substitution, reduction nih.gov
Intermolecular Electroreductive CyclizationImine and dihaloalkaneCathodic reduction and cyclization beilstein-journals.org

Catalytic Hydrogenation Methods for Piperidine Formation

One of the most common and efficient methods for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine (B92270) derivatives. nih.govscholaris.ca This approach is particularly relevant for the synthesis of this compound, as the piperidine core can be readily accessed from 3-hydroxypyridine. sigmaaldrich.com

The hydrogenation of pyridines can be achieved using various catalysts and conditions. Platinum (IV) oxide (PtO₂), also known as Adams' catalyst, is effective for the hydrogenation of substituted pyridines in glacial acetic acid under hydrogen pressure. asianpubs.org Rhodium-on-carbon catalysts have also been shown to be effective, sometimes under lower atmospheric pressures. asianpubs.org More recently, electrocatalytic hydrogenation using carbon-supported rhodium catalysts has emerged as a method that can proceed at ambient temperature and pressure, offering a potentially greener alternative to traditional high-pressure hydrogenation. nih.govacs.org This method achieves quantitative conversion of pyridine into piperidine with high current efficiency. nih.govacs.org

Asymmetric hydrogenation of pyridinium (B92312) salts, using chiral catalysts or chiral primary amines in a reductive transamination process, allows for the synthesis of specific chiral piperidines. dicp.ac.cn

Catalyst SystemSubstrateConditionsKey FeaturesReferences
PtO₂ (Adams' catalyst)Substituted PyridinesH₂ (50-70 bar), Acetic Acid, Room Temp.Mild reducing catalyst, effective for various substrates asianpubs.org
Rhodium on Carbon (Rh/C)PyridinesH₂ (lower pressures)Effective under milder pressure conditions asianpubs.org
Rhodium (electrocatalytic)PyridineAmbient Temp. & Pressure, Membrane Electrode AssemblyHigh yield (98%), high current efficiency, acid-free nih.govacs.org
Rhodium (transfer hydrogenation)Pyridinium SaltsFormic acid, Chiral amineAsymmetric synthesis, provides chiral piperidines dicp.ac.cn

Reductive Amination and Annulation Techniques

Reductive amination is a cornerstone of amine synthesis and can be effectively applied to form piperidine rings. nih.gov The process typically involves the reaction of a dicarbonyl compound with an amine. For instance, an intramolecular reductive amination of a dicarbonyl intermediate, formed from the hydrolysis of a dihydropyridine, can lead to the piperidine product. nih.gov Iron-catalyzed reductive amination of ω-amino fatty acids has also been developed for the efficient preparation of piperidines. nih.gov

Borane-pyridine complex (BAP) has been identified as a less toxic and inexpensive alternative to traditional reagents like sodium cyanoborohydride for the reductive amination of secondary amines, including piperidines, with various aldehydes. tandfonline.comtandfonline.com This method proceeds efficiently and avoids the formation of nitrile impurities. tandfonline.com

Introduction of the 2-Methyl-5-nitrophenoxy Substituent

Once the 3-hydroxypiperidine core is synthesized, the final key step is the introduction of the 2-methyl-5-nitrophenoxy group at the C3 position. This is typically achieved through an etherification reaction.

Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for forming ethers. masterorganicchemistry.com This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of synthesizing this compound, this would involve two main components:

The Nucleophile: The alkoxide of 3-hydroxypiperidine. To prevent undesired N-alkylation, the piperidine nitrogen is typically protected with a suitable protecting group (e.g., a tert-butyloxycarbonyl, or Boc group) prior to the reaction. chemicalbook.com The alcohol is then deprotonated with a strong base, such as sodium hydride (NaH), to form the nucleophilic alkoxide. masterorganicchemistry.com

The Electrophile: An activated aryl compound, such as 1-fluoro-2-methyl-5-nitrobenzene. Aryl fluorides are often used in nucleophilic aromatic substitution (SₙAr) reactions because fluorine is a good leaving group in this context, particularly when the ring is activated by electron-withdrawing groups like the nitro group.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the Sₙ2 or SₙAr mechanism. masterorganicchemistry.com Following the successful etherification, the protecting group on the piperidine nitrogen can be removed if the final product requires a secondary amine.

Coupling Reactions Involving Nitro-aromatic Systems

The formation of the aryl ether linkage in this compound is a critical step in its synthesis, typically achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. The presence of the nitro group on the aromatic ring is particularly influential in these transformations. The electron-withdrawing nature of the nitro group activates the aromatic ring, making it more susceptible to nucleophilic attack, which is a key principle in Ullmann-type condensations. wikipedia.org

The Ullmann condensation is a classical and widely used method for the formation of C-O bonds between an aryl halide and an alcohol. wikipedia.orgmdpi.com In the context of synthesizing the target compound, this would involve the reaction of a protected 3-hydroxypiperidine with an activated nitro-aromatic system like 1-halo-2-methyl-5-nitrobenzene. The reaction is typically promoted by a copper catalyst, often in the form of copper metal, copper(I) salts (e.g., CuI), or copper oxide nanoparticles, and requires a base to deprotonate the alcohol. wikipedia.orgnih.gov High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are commonly employed. wikipedia.org

Modern variations of these coupling reactions, such as the Buchwald-Hartwig amination for C-N bonds, have also influenced the development of C-O coupling methodologies. nih.gov While palladium catalysis is more common for C-N and C-C couplings, copper remains prevalent for etherifications of this type. The reactivity of the aryl halide in these reactions generally follows the order I > Br > Cl. mdpi.com The nitro group's strong electron-withdrawing effect significantly facilitates the reaction, often allowing for milder conditions compared to reactions with less activated or electron-rich aromatic systems. wikipedia.orgmdpi.com

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthesis of this compound primarily focuses on improving the efficiency and yield of the crucial C-O bond-forming step. In Ullmann-type reactions, several factors can be systematically varied to enhance performance. The choice of catalyst, ligand, base, solvent, and temperature all play significant roles. wikipedia.orgnih.gov

Historically, stoichiometric amounts of copper powder were used at high temperatures (>200 °C). wikipedia.org Modern protocols have seen significant improvements through the use of catalytic amounts of copper(I) salts (e.g., CuI, CuBr) combined with ligands. Ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or various amino acids can stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, leading to higher yields at lower temperatures. wikipedia.org The choice of base is also critical; inorganic bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (B84403) (K3PO4) are frequently used to deprotonate the hydroxyl group of the piperidine precursor.

The following table illustrates typical variables that are optimized in Ullmann ether synthesis to enhance reaction yields.

ParameterVariationEffect on ReactionSource
Catalyst CuI, Cu2O, CuO nanoparticlesCatalytic amounts are sufficient; nanoparticles can offer higher surface area and reactivity. nih.gov
Ligand 1,10-phenanthroline, DMEDA, L-prolineCan accelerate the reaction and allow for lower temperatures, improving functional group tolerance. wikipedia.org
Base K2CO3, Cs2CO3, K3PO4Stronger, more soluble bases like Cs2CO3 often improve yields but increase cost. nih.gov
Solvent DMF, DMSO, NMP, DioxaneHigh-boiling, polar aprotic solvents are generally preferred to solubilize reactants and facilitate the reaction. wikipedia.org
Temperature 80-150 °CLower temperatures are now achievable with modern catalyst/ligand systems, minimizing side reactions. wikipedia.org

Regioselectivity in the synthesis of this compound is determined by the specific starting materials. The ether linkage is unambiguously formed between the oxygen of the 3-hydroxy group of piperidine and the carbon of the phenoxy ring that was previously bonded to a leaving group (e.g., a halogen). For example, reacting 2-methyl-5-nitrophenol (B1294729) with a 3-halopiperidine derivative ensures the desired connectivity.

Stereoselectivity is a more complex and critical consideration, as many biologically active piperidine derivatives are chiral. ontosight.aiijnrd.org If the synthesis starts with racemic 3-hydroxypiperidine, the product will be a racemic mixture of (R)- and (S)-3-(2-methyl-5-nitrophenoxy)piperidine. Achieving a specific stereoisomer requires a stereoselective approach. google.com This can be accomplished in several ways:

Chiral Pool Synthesis: Utilizing an enantiomerically pure starting material, such as (R)- or (S)-3-hydroxypiperidine. These chiral building blocks can be derived from natural sources like amino acids. google.com

Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity during the formation of the piperidine ring or in a subsequent resolution step. mdpi.comnih.gov

Chiral Resolution: Separating the enantiomers of the final product or a key intermediate using techniques like chiral chromatography or crystallization with a chiral resolving agent.

The stereochemical configuration can be crucial for the compound's interaction with biological targets. google.com Therefore, controlling the stereochemistry at the C3 position of the piperidine ring is a key aspect of synthesizing potentially bioactive analogues. ontosight.ai

Derivatization and Functionalization Strategies for this compound

The secondary amine of the piperidine ring in this compound is a prime site for functionalization, allowing for the synthesis of a diverse library of analogues. researchgate.net Common modifications include N-alkylation and N-acylation.

N-Alkylation: This involves introducing an alkyl group onto the nitrogen atom. The reaction is typically performed by treating the parent piperidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. researchgate.netgoogle.com The base, such as potassium carbonate or sodium hydride, neutralizes the hydrogen halide formed during the reaction. researchgate.net The choice of solvent is often a polar aprotic one like DMF or acetonitrile (B52724). Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for introducing more complex substituents.

N-Acylation: This involves the introduction of an acyl group (R-C=O) to the nitrogen. This is readily achieved by reacting the piperidine with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to scavenge the acid byproduct.

These modifications can significantly alter the compound's physicochemical properties, such as its basicity, lipophilicity, and ability to form hydrogen bonds.

Modification TypeReagentsBase/ConditionsResulting Functional GroupSource
N-Alkylation Alkyl halide (R-X)K2CO3 in DMFN-Alkyl researchgate.net
N-Acylation Acyl chloride (R-COCl)Triethylamine in CH2Cl2N-Acyl (Amide) google.com
N-Sulfonylation Sulfonyl chloride (R-SO2Cl)PyridineN-Sulfonyl (Sulfonamide)
Reductive Amination Aldehyde/Ketone (R-CHO)NaBH(OAc)3N-Alkyl

The phenoxy ring offers several avenues for further functionalization, primarily by leveraging the reactivity of the nitro group.

Reduction of the Nitro Group: The most common transformation is the reduction of the nitro group to an amine (-NH2). This can be achieved using various reducing agents, such as catalytic hydrogenation (H2 over Pd/C), or chemical reduction with metals like iron, zinc, or tin(II) chloride in acidic media. The resulting aniline (B41778) derivative, 3-(5-amino-2-methylphenoxy)piperidine, is a versatile intermediate.

Functionalization of the Resulting Amine: The newly formed amino group can be further modified:

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.

Diazotization: Conversion to a diazonium salt (-N2+) by treatment with nitrous acid (generated from NaNO2 and HCl). The diazonium group can then be replaced by a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Electrophilic Aromatic Substitution: While the presence of the deactivating nitro group makes electrophilic substitution challenging on the starting material, the corresponding aniline derivative is highly activated. The directing effects of the amino, methyl, and alkoxy groups would need to be considered for further substitutions on the ring. The positions ortho and para to the powerful activating amino group would be the most likely sites of substitution. unisi.itnih.gov

Side-Chain Elongation and Linker Insertion

The strategic modification of the this compound scaffold through side-chain elongation and the insertion of chemical linkers is a critical step in the development of analogues with tailored properties. These modifications primarily target the secondary amine of the piperidine ring, a versatile functional group that readily participates in a variety of chemical transformations. Such derivatization is instrumental for exploring structure-activity relationships (SAR), modulating physicochemical characteristics like lipophilicity and solubility, and introducing functional handles for conjugation to other molecules or surfaces.

The primary synthetic strategies employed for these modifications include N-alkylation, reductive amination, and acylation followed by reduction, which allow for the controlled introduction of diverse side-chains and linkers.

N-Alkylation for Direct Elongation

Direct N-alkylation is a fundamental method for attaching simple alkyl or functionalized alkyl chains to the piperidine nitrogen. This reaction typically involves the treatment of this compound with an appropriate alkyl halide (e.g., bromide or iodide) in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to neutralize the hydrogen halide formed during the reaction. The choice of solvent is often a polar aprotic one, like acetonitrile or dimethylformamide (DMF).

This method allows for the introduction of chains of varying lengths and functionalities. For instance, using a bifunctional reagent like 1-bromo-3-chloropropane (B140262) allows for the attachment of a 3-chloropropyl side-chain, where the terminal chloride can be used for subsequent nucleophilic substitution reactions.

Alkyl Halide Reagent Base Resulting N-Substituent Product Name
1-BromoethaneK₂CO₃-CH₂CH₃1-Ethyl-3-(2-methyl-5-nitrophenoxy)piperidine
1-IodopropaneDIPEA-CH₂CH₂CH₃3-(2-Methyl-5-nitrophenoxy)-1-propylpiperidine
1-Bromo-3-chloropropaneK₂CO₃-(CH₂)₃Cl1-(3-Chloropropyl)-3-(2-methyl-5-nitrophenoxy)piperidine
Ethyl bromoacetate (B1195939)DIPEA-CH₂COOCH₂CH₃Ethyl 2-(3-(2-methyl-5-nitrophenoxy)piperidin-1-yl)acetate

Reductive Amination for Complex Side-Chains

Reductive amination offers a highly versatile and efficient pathway for installing more complex and varied side-chains. nih.govmdpi.com This one-pot procedure involves the reaction of the parent piperidine analogue with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is a commonly used reagent for this transformation due to its selectivity and tolerance of various functional groups. nih.gov

This methodology is particularly advantageous as it provides access to a wide array of derivatives from a vast pool of commercially available aldehydes and ketones. For example, reacting the core piperidine with an aldehyde containing an aromatic ring or a protected functional group can significantly expand the chemical diversity of the resulting analogues. ajchem-a.com

Aldehyde/Ketone Reagent Reducing Agent Resulting N-Substituent Product Name
CyclohexanoneNaBH(OAc)₃-C₆H₁₁ (Cyclohexyl)1-Cyclohexyl-3-(2-methyl-5-nitrophenoxy)piperidine
BenzaldehydeNaBH(OAc)₃-CH₂(C₆H₅) (Benzyl)1-Benzyl-3-(2-methyl-5-nitrophenoxy)piperidine
4-FluorobenzaldehydeNaBH(OAc)₃-CH₂(p-F-C₆H₄)1-(4-Fluorobenzyl)-3-(2-methyl-5-nitrophenoxy)piperidine
AcetoneNaBH(OAc)₃-CH(CH₃)₂ (Isopropyl)1-Isopropyl-3-(2-methyl-5-nitrophenoxy)piperidine

Insertion of Functionalized Linkers

The introduction of precisely defined linker moieties is essential for applications that require the attachment of the piperidine analogue to other entities, such as fluorescent dyes, affinity tags, or larger biomolecules. These linkers often possess a terminal functional group that is orthogonal to the chemistry used for its installation, allowing for selective downstream modifications.

Bifunctional linkers, which contain two reactive ends, are commonly employed. One end reacts with the piperidine nitrogen, while the other end remains available for further conjugation. For example, N-alkylation with ethyl bromoacetate introduces an ester functionality, which can be subsequently hydrolyzed to a carboxylic acid. This carboxylic acid can then be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on a target molecule, forming a stable amide bond. This strategy effectively inserts a flexible linker arm, which can be crucial for optimizing biological interactions.

Linker Reagent Reaction Type Terminal Functional Group Product Name
tert-Butyl (2-bromoethyl)carbamateN-Alkylation-NHBoctert-Butyl (2-(3-(2-methyl-5-nitrophenoxy)piperidin-1-yl)ethyl)carbamate
4-BromobutyronitrileN-Alkylation-CN (Nitrile)4-(3-(2-Methyl-5-nitrophenoxy)piperidin-1-yl)butanenitrile
Propargyl bromideN-Alkylation-C≡CH (Alkyne)3-(2-Methyl-5-nitrophenoxy)-1-(prop-2-yn-1-yl)piperidine

These synthetic methodologies provide a robust toolkit for the systematic elongation of side-chains and the insertion of functional linkers onto the this compound scaffold, enabling the generation of a diverse library of analogues for further investigation.

Biological Activity and Preclinical Pharmacological Investigations in Experimental Models

In Vitro Cellular and Biochemical Assays

No publicly available scientific data were found describing the in vitro cellular and biochemical activities of 3-(2-Methyl-5-nitrophenoxy)piperidine. Investigations into its effects on cellular functions, biochemical pathways, and potential as a therapeutic agent have not been reported in the reviewed literature.

Functional Assays (e.g., cAMP accumulation)

A search of scientific databases yielded no studies on the functional activity of this compound. While functional assays measuring the modulation of signaling molecules like cyclic adenosine (B11128) monophosphate (cAMP) are common for other piperidine-based compounds, no such data have been published for the specific compound .

Cell-based Functional Assays

There are no reports available in the scientific literature detailing the effects of this compound in cell-based functional assays. Consequently, its impact on cellular processes such as proliferation, viability, or receptor-mediated signaling remains uncharacterized.

Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)

No research has been published evaluating the antimicrobial, antibacterial, or antifungal properties of this compound. Although other molecules containing piperidine (B6355638) or nitrophenyl moieties have been investigated for such activities, this specific compound has not been screened against microbial pathogens.

Anti-inflammatory Activity in Cell Models

The potential anti-inflammatory effects of this compound have not been investigated in any published cell-based models. There is no available data concerning its ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production or effects on inflammatory enzymes in cellular models.

Anti-angiogenic Activity in Experimental Models (e.g., CAM assay)

There is no evidence in the scientific literature of this compound being tested for anti-angiogenic activity. Standard experimental models for angiogenesis, such as the Chick Chorioallantoic Membrane (CAM) assay, have not been utilized to evaluate this compound.

In Vivo Efficacy Studies in Animal Models

A comprehensive review of the literature found no published in vivo efficacy studies for this compound in any animal models. Its pharmacological effects, therapeutic potential, and activity in a living organism have not been documented.

Analgesic Potential in Pain Models (e.g., Nociceptive, Neuropathic)

There is currently no publicly available scientific literature detailing the evaluation of this compound in established nociceptive or neuropathic pain models. Consequently, its potential analgesic properties remain uncharacterized.

Antidepressant-like Activity in Behavioral Models

An extensive review of scientific databases and literature reveals no specific studies investigating the antidepressant-like activity of this compound in behavioral models of depression.

Anticonvulsant Activity in Seizure Models

There are no available preclinical data from seizure models to support or refute the anticonvulsant activity of this compound.

Anti-inflammatory Activity in Animal Models (e.g., Paw Edema, Granuloma)

The potential anti-inflammatory effects of this compound have not been reported in the scientific literature. No studies utilizing animal models such as carrageenan-induced paw edema or cotton pellet-induced granuloma have been published for this specific compound.

Anti-parasitic Activity in Infection Models (e.g., Trypanosoma cruzi)

There is no available research on the anti-parasitic activity of this compound. Specifically, its efficacy against parasites such as Trypanosoma cruzi has not been evaluated in any infection models.

Mechanistic Insights from Preclinical Data

Due to the absence of preclinical pharmacological investigations into the biological activities of this compound, there are no available data to provide any mechanistic insights into its potential modes of action.

Dose-Response Characterization in Experimental Systems

As there are no published studies on the biological activities of this compound in any experimental systems, dose-response relationships for this compound have not been established.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophores and Active Structural Motifs

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the 3-phenoxypiperidine (B126653) scaffold, the key pharmacophoric features generally include:

The Piperidine (B6355638) Ring: This basic nitrogen-containing heterocycle is a common motif in many biologically active compounds and often serves as a key anchoring point to the target receptor, typically through ionic or hydrogen bond interactions with acidic amino acid residues. The protonated form of the piperidine nitrogen at physiological pH is crucial for this interaction.

The Phenoxy Moiety: The aromatic ring connected via an ether linkage provides a scaffold for various substitutions and can engage in π-π stacking or hydrophobic interactions with the target protein.

The Ether Linkage: This flexible linker allows for appropriate positioning of the piperidine and phenyl rings within the binding pocket of the biological target.

In the specific case of 3-(2-Methyl-5-nitrophenoxy)piperidine, the methyl and nitro groups on the phenyl ring are critical components of the pharmacophore, influencing the electronic and steric properties of the molecule.

FeaturePotential Interaction
Piperidine NitrogenIonic bonding, Hydrogen bonding
Phenyl Ringπ-π stacking, Hydrophobic interactions
Ether OxygenHydrogen bond acceptor
2-Methyl GroupSteric influence, Hydrophobic interactions
5-Nitro GroupHydrogen bonding, Dipole-dipole interactions

Impact of Substitutions on Molecular Target Affinity and Biological Efficacy

Substitutions on both the phenoxy and piperidine rings can significantly alter the affinity and efficacy of 3-phenoxypiperidine derivatives.

Substitutions on the Phenoxy Ring:

The nitro group is a strong electron-withdrawing group that can participate in hydrogen bonding and dipole-dipole interactions. beilstein-journals.orgresearchgate.net Its presence can significantly influence the molecule's interaction with the target. nih.gov Studies on other nitro-containing compounds suggest that the nitro group can be a key pharmacophoric element for various biological activities. nih.gov

The methyl group is an electron-donating and hydrophobic group. Its position at the ortho position (C2) can induce a specific conformation of the phenoxy ring relative to the piperidine ring, which might be favorable for binding to a specific target.

Substitutions on the Piperidine Ring:

While this compound itself is unsubstituted on the piperidine ring (other than the phenoxy group), in analogous series, N-alkylation or substitution at other positions of the piperidine ring has been shown to significantly impact activity. For instance, the size and nature of the N-substituent can influence selectivity and potency for different receptors.

The following table summarizes the general effects of substitutions on related phenoxypiperidine analogs:

Substitution SiteType of SubstituentGeneral Impact on Activity
Phenoxy RingElectron-withdrawing (e.g., -NO2, -Cl)Can enhance potency through specific interactions.
Phenoxy RingElectron-donating (e.g., -CH3, -OCH3)May increase lipophilicity and affect binding.
Phenoxy RingBulky groupsCan either enhance or decrease affinity due to steric effects.
Piperidine NitrogenAlkyl groupsOften modulates potency and selectivity.

Stereochemical Influences on Activity

The 3-position of the piperidine ring in this compound is a chiral center. Therefore, the compound can exist as two enantiomers, (R)- and (S)-3-(2-Methyl-5-nitrophenoxy)piperidine. It is a well-established principle in medicinal chemistry that stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and even toxicities. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of 3-phenoxypiperidine analogs, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

A typical 2D-QSAR study on nitrophenoxypiperidine derivatives might involve the following descriptors: aimspress.com

Electronic Descriptors: Hammett constants (σ) for the substituents on the phenyl ring to quantify their electron-donating or -withdrawing effects. The presence of the strongly electron-withdrawing nitro group would be a significant parameter.

Hydrophobic Descriptors: The partition coefficient (logP) or Hansch parameter (π) to describe the lipophilicity of the substituents.

Steric Descriptors: Taft steric parameters (Es) or molar refractivity (MR) to quantify the size and shape of the substituents.

A hypothetical QSAR equation might look like:

log(1/C) = k1σ + k2π - k3*Es + k4

Where C is the concentration required to produce a certain biological effect, and k1, k2, k3, and k4 are constants derived from the regression analysis. Such models can provide valuable insights into the structural requirements for activity. researchgate.netmdpi.com

3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide even more detailed insights by creating 3D maps that show where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. researchgate.net

Strategic Modifications for Activity Optimization

Based on general principles of medicinal chemistry and SAR data from related compound series, several strategic modifications could be explored to optimize the activity of this compound. subharti.orgnih.gov

Potential Modifications and Their Rationale:

Modification StrategyRationale
Varying Substituents on the Phenyl Ring To probe the electronic and steric requirements for optimal target interaction. Replacing the methyl group with other alkyl groups or halogens, and shifting the position of the nitro group could lead to improved potency or selectivity.
Bioisosteric Replacement of the Nitro Group Replacing the nitro group with other electron-withdrawing groups such as a cyano (-CN) or a trifluoromethyl (-CF3) group could maintain or improve activity while potentially altering metabolic stability and pharmacokinetic properties.
Modifications of the Piperidine Ring N-alkylation with small alkyl or functionalized alkyl groups could enhance affinity. Introduction of substituents at other positions on the piperidine ring could introduce new interactions with the target or restrict the conformation.
Alteration of the Ether Linker Replacing the ether oxygen with a sulfur atom (thioether) or an amino group, or extending the linker chain, could change the flexibility and geometry of the molecule, potentially leading to a better fit in the binding pocket.

Exploration of Lipophilicity and Polarity Effects on Activity

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding to the target. acs.org

Optimal Lipophilicity: For a drug to be effective, it often needs to have a balanced lipophilicity to allow it to pass through cell membranes (which are lipidic) but also to have sufficient solubility in aqueous environments (like blood plasma).

Relationship to Activity: In many compound series, there is a parabolic relationship between lipophilicity and biological activity, where activity increases with logP up to an optimal point, after which further increases in lipophilicity lead to decreased activity due to poor solubility, increased metabolic breakdown, or non-specific binding.

The polarity of the molecule, influenced by groups like the nitro group and the ether oxygen, also plays a crucial role in forming specific hydrogen bonds and other polar interactions with the target receptor, which are often key determinants of binding affinity.

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking Simulations with Identified Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govd-nb.inforesearchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. d-nb.info For 3-(2-Methyl-5-nitrophenoxy)piperidine, molecular docking simulations would be performed against a panel of identified or hypothesized biological targets. The process involves preparing the 3D structure of the ligand and the receptor, defining a binding site on the receptor, and then using a scoring function to rank the different binding poses of the ligand. researchgate.net

The results of molecular docking studies can provide insights into the binding mode of this compound, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the target protein. researchgate.net This information is instrumental in understanding the structure-activity relationship (SAR) and in the rational design of new analogues with improved affinity and selectivity.

Table 1: Hypothetical Molecular Docking Results for this compound with Various Receptors

Target ReceptorDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Monoamine Oxidase A-8.5Tyr407, Tyr444Pi-Pi stacking, Hydrogen bond
Cyclooxygenase-2-7.9Arg120, Tyr355Hydrogen bond, Hydrophobic
Histamine (B1213489) H3 Receptor-9.2Asp114, Tyr332Salt bridge, Pi-Pi stacking
Sigma-1 Receptor-8.8Glu172, Trp164Hydrogen bond, Hydrophobic

Note: The data in this table is hypothetical and serves as an illustrative example of the results that could be obtained from molecular docking simulations.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the ligand-receptor complex compared to static molecular docking. nih.govnih.gov By simulating the movement of atoms over time, MD can assess the stability of the docked pose, reveal conformational changes in the protein and ligand upon binding, and provide a more accurate estimation of the binding free energy. nih.govnih.gov

For the this compound-receptor complex, an MD simulation would be run for a sufficient duration (e.g., 100 ns) to observe the behavior of the system. nih.gov Analysis of the simulation trajectory would include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds formed over time. nih.gov These analyses help to validate the docking results and provide a deeper understanding of the binding mechanism. nih.gov

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results for this compound-Histamine H3 Receptor Complex

ParameterValueDescription
Simulation Time100 nsTotal duration of the simulation.
Average RMSD1.5 ÅIndicates a stable binding pose throughout the simulation.
Key Residue RMSF< 2.0 ÅShows minimal fluctuation of key interacting residues.
Average Hydrogen Bonds2-3Consistent hydrogen bonding with key residues.

Note: The data in this table is hypothetical and for illustrative purposes.

Pharmacophore Modeling and Virtual Screening for Analogues

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a ligand must possess to interact with a specific biological target. This model can then be used as a 3D query to screen large compound libraries for molecules with similar features, a process known as virtual screening. ijpsjournal.com

A pharmacophore model for this compound could be generated based on its docked conformation with a target receptor. The model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. This pharmacophore can then be used to search for structurally diverse analogues of this compound that may have similar or improved biological activity.

Table 3: Hypothetical Pharmacophore Features for this compound

FeatureLocation
Aromatic RingNitrophenoxy group
Hydrogen Bond AcceptorNitro group, Ether oxygen
Hydrogen Bond DonorPiperidine (B6355638) nitrogen (protonated)
Hydrophobic GroupMethyl group, Piperidine ring

Note: This table presents a hypothetical pharmacophore model.

Quantum Mechanical Calculations (e.g., DFT for electronic properties, reactivity)

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. researchgate.netnih.govnih.gov These calculations can provide valuable information about the molecule's geometry, charge distribution, molecular orbitals (HOMO and LUMO), and reactivity. researchgate.netresearchgate.netresearchgate.net

For this compound, DFT calculations could be used to determine its optimal 3D conformation, the partial charges on each atom, and the energies of the frontier molecular orbitals. researchgate.netsemanticscholar.org The electrostatic potential map generated from these calculations can reveal the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its interactions with biological targets. researchgate.net The HOMO-LUMO energy gap can provide insights into the molecule's chemical reactivity and stability. researchgate.net

Table 4: Hypothetical DFT Calculation Results for this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to the electron-donating ability.
LUMO Energy-2.1 eVRelates to the electron-accepting ability.
HOMO-LUMO Gap4.4 eVIndicates chemical stability.
Dipole Moment4.2 DSuggests significant polarity.

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico prediction of ADME properties is a critical step in early-stage drug discovery to assess the "drug-likeness" of a compound. d-nb.inforsc.orgresearchgate.net Various computational models are available to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov

For this compound, a variety of ADME parameters would be calculated using established computational tools. These predictions help to identify potential liabilities of the compound and guide its optimization to improve its pharmacokinetic profile. For instance, predictions can suggest whether the compound is likely to be orally bioavailable or if it might have off-target effects due to interactions with metabolic enzymes. rsc.org

Table 5: Hypothetical In Silico ADME Prediction for this compound

ADME PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier PermeationModerateMay have central nervous system activity.
Plasma Protein Binding~90%High binding may affect its free concentration.
CYP2D6 InhibitionLikelyPotential for drug-drug interactions.

Note: The data in this table is hypothetical and for illustrative purposes.

Application of Artificial Intelligence and Machine Learning in Lead Optimization and Prediction of Biological Spectra

In the context of this compound, AI and ML models could be employed for several purposes. Generative models can design novel analogues with improved properties while maintaining the core scaffold. arxiv.org Predictive models, such as those used in the Prediction of Activity Spectra for Substances (PASS) online tool, can forecast a wide range of potential pharmacological effects and mechanisms of action for the compound. clinmedkaz.orgclinmedkaz.org This can help to identify new therapeutic indications or potential off-target effects. clinmedkaz.org The integration of AI/ML can significantly expedite the iterative cycle of design, synthesis, and testing in lead optimization. ijpsjournal.comnih.gov

Table 6: Hypothetical PASS Prediction for this compound

Predicted ActivityPa (Probability to be Active)
Monoamine oxidase A inhibitor0.75
Antidepressant0.68
Anxiolytic0.62
Neuroprotective0.55

Note: The data in this table is hypothetical and for illustrative purposes. Pa values range from 0 to 1, with higher values indicating a higher probability of the predicted activity.

Preclinical Pharmacokinetic and Metabolic Profile of this compound Remains Undisclosed in Publicly Available Research

Despite a comprehensive search of scientific literature and databases, detailed preclinical data on the pharmacokinetics and metabolism of the chemical compound this compound are not publicly available. Information regarding its absorption, distribution, metabolism, and excretion (ADME) in in vitro and animal models has not been published in accessible scientific journals or repositories.

Therefore, it is not possible to provide a detailed article with specific research findings and data tables as requested for the following sections:

Pharmacokinetics and Metabolism in Preclinical Models Preclinical Adme 7.1. Absorption Characteristics in in Vitro and Animal Models7.2. Distribution Profiles in Animal Tissues E.g., Brain Concentrations 7.3. Metabolic Pathways and Metabolite Identification in in Vitro Systems and Animal Models7.4. Excretion Patterns in Animal Models7.5. Enzymatic Stability and Biotransformation Studies

While general methodologies for assessing the ADME properties of piperidine-containing compounds are well-established, the specific application of these methods and the resulting data for 3-(2-Methyl-5-nitrophenoxy)piperidine have not been reported. The study of such compounds typically involves a range of in vitro and in vivo experiments.

For instance, in vitro absorption characteristics are often evaluated using cell-based assays, such as the Caco-2 cell permeability model, which simulates the human intestinal barrier. These studies help predict the extent of oral absorption of a compound.

The distribution of a compound within the body is investigated in animal models, where tissue samples are analyzed to determine the concentration of the substance in various organs, including the brain. This information is crucial for understanding the potential sites of action and accumulation.

Metabolic pathways are elucidated through studies using liver microsomes, hepatocytes (liver cells), and other subcellular fractions. These experiments identify the enzymes responsible for metabolizing the compound, such as the cytochrome P450 family, and characterize the resulting metabolites. Techniques like liquid chromatography-mass spectrometry are employed for the identification and quantification of these metabolic products.

Excretion patterns are determined by analyzing urine and feces from animal models that have been administered the compound. This helps to understand the primary routes and rate of elimination of the substance and its metabolites from the body.

Enzymatic stability and biotransformation studies, often conducted with liver S9 fractions or specific recombinant enzymes, provide insights into the rate of metabolism and the specific biotransformation reactions a compound undergoes.

Without published research on this compound, any discussion of its preclinical ADME profile would be speculative and would not meet the required standards of scientific accuracy.

Conclusion and Future Research Directions

Summary of Key Preclinical Findings and Mechanistic Insights

Direct preclinical findings and detailed mechanistic studies for 3-(2-Methyl-5-nitrophenoxy)piperidine are not prominently reported in the current body of scientific literature. Research on similar piperidine (B6355638) derivatives suggests that compounds in this class often interact with a variety of biological targets. For instance, different substituted piperidines have been investigated for their effects on the central nervous system, with some showing potential as antidepressant agents through the inhibition of biogenic amine reuptake. nih.gov The core structure, a piperidine ring linked to a substituted phenoxy group, is a common motif in medicinal chemistry, known to be a versatile scaffold for engaging with various receptors and enzymes.

Identification of Promising Preclinical Applications and Therapeutic Avenues

Given the diverse biological activities of piperidine derivatives, several potential therapeutic applications for this compound could be hypothesized and explored.

Central Nervous System Disorders: Based on studies of analogous structures, this compound could be investigated for activity related to CNS disorders. For example, some 3-phenoxypiperidine (B126653) derivatives have been synthesized and evaluated for antidepressant properties. nih.gov Additionally, piperidine-based ligands have been developed for histamine (B1213489) H3 and sigma-1 receptors, which are targets for treating pain. nih.govacs.org

Antimicrobial Agents: The piperidine nucleus is a key component in many compounds with demonstrated antimicrobial and antifungal activities. biointerfaceresearch.comresearchgate.net The combination of the piperidine scaffold with other pharmacologically active moieties has been a strategy for developing new antimicrobial agents. biointerfaceresearch.com

Oncology: The piperidine ring is present in numerous anticancer agents. researchgate.net Its derivatives have been explored for various mechanisms, including the inhibition of pro-tumorigenic receptors.

These potential applications are extrapolated from the broader class of piperidine compounds and require specific preclinical testing to validate any therapeutic relevance for this compound.

Unaddressed Research Questions and Gaps in Understanding this compound

The primary gap in understanding this specific compound is the lack of published empirical data. Key unaddressed research questions include:

Pharmacological Target Identification: What are the primary and secondary biological targets of this compound?

Mechanism of Action: How does it exert its effects at a molecular level?

Structure-Activity Relationship (SAR): How do the methyl and nitro substituents on the phenoxy ring, and the substitution position on the piperidine ring, influence its biological activity compared to other analogues?

Pharmacokinetics and Metabolism: What are its absorption, distribution, metabolism, and excretion (ADME) properties?

In Vivo Efficacy: Does the compound demonstrate any therapeutic effects in animal models of disease?

Addressing these fundamental questions through a systematic screening and evaluation process is essential to determine if this compound holds any therapeutic promise. nih.gov

Opportunities for Advanced Structural Optimization and Lead Compound Development

Should initial screenings reveal any promising biological activity, this compound could serve as a starting point for structural optimization. The piperidine scaffold allows for extensive chemical modification.

Key areas for optimization could include:

Modification of the Piperidine Ring: Introducing substituents on the piperidine nitrogen or carbon atoms can significantly alter a compound's potency, selectivity, and pharmacokinetic properties. wikipedia.org

Alteration of the Phenoxy Substituents: The methyl and nitro groups on the phenoxy ring can be replaced with other functional groups (e.g., halogens, alkyl groups, hydrogen bond donors/acceptors) to explore the SAR and improve target engagement.

Stereochemistry: If chiral centers are present or introduced, the synthesis and evaluation of individual stereoisomers would be crucial, as different enantiomers or diastereomers often exhibit distinct pharmacological profiles.

This process of iterative chemical synthesis and biological testing is fundamental to lead compound development in drug discovery.

Integration of Novel Experimental and Computational Methodologies in Future Studies

Future research on this compound would benefit significantly from the integration of modern research methodologies.

Computational Studies: Molecular docking and dynamic simulations can be employed to predict potential biological targets and elucidate binding modes, guiding the design of more potent and selective analogues. nih.govrsc.org Such computational approaches have been successfully used to study other piperidine derivatives. nih.gov

High-Throughput Screening (HTS): HTS assays could rapidly evaluate the compound against a wide range of biological targets to identify initial hits for further investigation.

Advanced Synthesis Techniques: Modern synthetic methods can facilitate the efficient creation of a library of analogues for SAR studies. biointerfaceresearch.com

These advanced techniques can accelerate the early stages of drug discovery and provide deeper insights into the compound's mechanistic properties. nih.govnih.gov

Broader Impact on Piperidine-Based Drug Discovery and Development

The piperidine scaffold is one of the most important heterocyclic systems in pharmaceutical chemistry, present in a vast number of approved drugs. researchgate.netnih.gov It is recognized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for creating three-dimensional structures that can effectively interact with biological targets. thieme-connect.com

Research into any new piperidine derivative, including this compound, contributes to the collective knowledge of this chemical class. Even if this specific compound does not become a lead candidate, the data generated from its synthesis and evaluation can inform future drug design efforts. Understanding the influence of its specific substitution pattern can help refine predictive models and guide the design of new compounds for a wide range of diseases, from CNS disorders and infectious diseases to cancer. researchgate.netpharmjournal.ru The continued exploration of the chemical space around the piperidine core is vital for the ongoing discovery and development of novel therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(2-Methyl-5-nitrophenoxy)piperidine in laboratory settings?

  • Methodological Answer :

  • Storage : Store in a dry area at 2–8°C, avoiding contact with skin/eyes and preventing dust/aerosol formation .
  • PPE : Use NIOSH/EN 166-certified eye protection, chemical-resistant gloves (e.g., nitrile), and respiratory protection (P95 or ABEK-P2 filters) to mitigate inhalation risks .
  • Spill Management : Evacuate the area, use ventilation, and collect spills with inert materials to avoid environmental contamination .

Q. What physicochemical properties of this compound are critical for experimental design, and which remain undetermined?

  • Methodological Answer :

  • Critical Data : Stability under recommended storage conditions (confirmed) and incompatibility with strong oxidizers (inferred from analogs) .
  • Gaps : Melting/boiling points, flash point, and acute toxicity data are unavailable. Researchers should prioritize empirical determination via DSC/TGA for thermal properties and OECD 423/GLP-compliant assays for toxicity .

Advanced Research Questions

Q. How can computational and experimental methods be integrated to elucidate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Computational Workflow : Use quantum chemical calculations (e.g., DFT) to map electron density around the nitro and piperidine groups, predicting reactivity and binding affinities. Tools like Gaussian or ORCA are recommended .
  • Experimental Validation : Synthesize analogs with substituent variations (e.g., halogens, methoxy groups) and test bioactivity (e.g., antimicrobial assays as in ). Compare computational predictions with empirical IC50 values to refine SAR .

Q. What methodologies are recommended for optimizing the synthetic yield of this compound while minimizing hazardous byproducts?

  • Methodological Answer :

  • Reactor Design : Employ flow chemistry to control exothermic reactions and reduce nitro group decomposition. Use in-line FTIR for real-time monitoring of intermediates .
  • Byproduct Mitigation : Optimize solvent systems (e.g., switch from DCM to ethanol-water mixtures) to reduce genotoxic impurities. Purification via flash chromatography with silica gel modified with triethylamine improves separation efficiency .

Q. How should researchers address discrepancies in reported toxicity data for this compound across different studies?

  • Methodological Answer :

  • Data Reconciliation : Conduct tiered testing:
    (i) Repeat acute toxicity assays (e.g., OECD 420) under standardized conditions.
    (ii) Compare results with structurally similar compounds (e.g., piperidine derivatives with nitro groups) to identify trends.
    (iii) Use meta-analysis tools to account for variability in experimental protocols (e.g., dosing regimens, species/strain differences) .

Q. What strategies are effective for analyzing the environmental persistence of this compound and its degradation products?

  • Methodological Answer :

  • Degradation Studies : Perform photolysis (UV-Vis irradiation) and hydrolysis (pH 3–9) experiments. Monitor via LC-MS/MS to identify nitro-reduced or piperidine-ring-opened products.
  • Ecotoxicity Modeling : Use EPI Suite or TEST software to predict bioaccumulation and aquatic toxicity of degradation products. Validate with Daphnia magna or algal growth inhibition assays .

Contradiction Analysis & Experimental Design

Q. How can researchers resolve conflicting data on the mutagenic potential of this compound?

  • Methodological Answer :

  • Controlled Assays : Conduct Ames tests (OECD 471) with TA98 and TA100 strains ± metabolic activation (S9 mix). Include positive controls (e.g., nitrofluorene) and replicate experiments to confirm reproducibility .
  • Mechanistic Insight : Use Comet assays or γ-H2AX staining to assess DNA damage in mammalian cell lines (e.g., HepG2). Cross-reference with computational predictions of nitro group reactivity .

Q. What experimental designs are suitable for evaluating the compound’s potential as a pharmacophore in CNS-targeted drug development?

  • Methodological Answer :

  • In Silico Screening : Dock the compound into CNS receptor models (e.g., 5-HT6 or σ1 receptors) using AutoDock Vina. Prioritize targets with binding energies < −7 kcal/mol.
  • In Vivo Validation : Perform pharmacokinetic studies (e.g., BBB permeability via in situ perfusion) and behavioral assays (e.g., forced swim test for antidepressant activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.